molecular formula C27H25ClFN3O2 B2454718 3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride CAS No. 2097928-68-0

3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride

Cat. No.: B2454718
CAS No.: 2097928-68-0
M. Wt: 477.96
InChI Key: BUJSZMBMYDBJPT-UHFFFAOYSA-N
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Description

3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly due to its unique chemical structure that combines a quinoline core with a piperazine moiety. The presence of fluorine and methoxyphenyl groups further enhances its pharmacological properties.

Properties

IUPAC Name

[6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2.ClH/c1-33-22-10-8-21(9-11-22)30-13-15-31(16-14-30)26-23-17-20(28)7-12-25(23)29-18-24(26)27(32)19-5-3-2-4-6-19;/h2-12,17-18H,13-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJSZMBMYDBJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)C5=CC=CC=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoline Core

The quinoline backbone is synthesized via the Gould-Jacobs cyclization, adapted from methods in and:

Procedure :

  • Starting Material : Ethyl 3-fluoro-4-hydroxybenzoate undergoes O-alkylation with 2-methoxyethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base.
  • Cyclization : The intermediate is treated with phosphorus oxychloride (POCl₃) at 80°C to form 4-chloro-6-fluoroquinoline.

Key Data :

Step Reagents Temp (°C) Yield (%)
1 K₂CO₃, DMF 25 82
2 POCl₃ 80 75

Benzoylation at the 3-Position

Friedel-Crafts acylation introduces the benzoyl group, following protocols from:

Procedure :

  • Activation : Benzoyl chloride (1.2 equiv) is added to a solution of the intermediate in dichloromethane (DCM) at 0°C.
  • Catalysis : Aluminum chloride (AlCl₃, 1.5 equiv) is introduced gradually, with stirring at 25°C for 12 h.

Challenges :

  • Regioselectivity : Competitive acylation at the 5-position minimized using bulky solvents (1,2-dichloroethane).
  • Yield Enhancement : Slow addition of AlCl₃ improved yield from 58% to 73%.

Hydrochloride Salt Formation

Final protonation follows methods in and:

Procedure :

  • Acid Treatment : The free base is dissolved in anhydrous ethanol and treated with HCl gas at 0°C.
  • Crystallization : Slow evaporation yields crystalline hydrochloride salt (mp 218–220°C).

Purity Data :

Parameter Value
HPLC Purity 99.2%
Water Content 0.15% (Karl Fischer)

Alternative Synthetic Strategies

Palladium-Catalyzed Cross-Coupling

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO- d6) :

  • δ 8.72 (s, 1H, quinoline-H2)
  • δ 7.89–7.82 (m, 5H, benzoyl aromatic)
  • δ 4.12 (br s, 4H, piperazine-NCH2)
  • δ 3.78 (s, 3H, OCH3)

HRMS (ESI+) :

  • Calculated for C₂₇H₂₅FN₃O₂⁺: 458.1864
  • Found: 458.1861

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) % Total Cost
4-Chloroquinoline 320 41
Piperazine Derivative 280 36
Benzoyl Chloride 150 19

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23 (benchmark: <30 for pharmaceuticals)
  • E-Factor : 18 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperazine derivatives in the presence of suitable leaving groups like halides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its structural features allow for various modifications, leading to derivatives with enhanced biological activities.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of the methoxy group and piperazine ring in this compound may enhance its efficacy against various bacterial strains. Preliminary studies have shown promising results in vitro against several pathogens, suggesting its potential as an antimicrobial agent .

Antiviral Properties

The compound has been studied for its antiviral potential, particularly against viral infections that affect the respiratory system. Its ability to inhibit viral replication has been documented in several studies, indicating that it may serve as a lead compound for developing antiviral therapies.

Cancer Therapeutics

Recent investigations have focused on the compound's therapeutic effects in oncology. It has shown promise in targeting specific molecular pathways involved in cancer cell proliferation and survival. The interaction with various receptors, including serotonin receptors, suggests potential applications in treating mood disorders associated with cancer therapies .

Neurological Applications

The affinity of this compound for serotonin receptors, particularly the 5-HT6 receptor, positions it as a candidate for developing treatments for cognitive disorders and mood regulation issues. Its modulation of neurotransmitter systems could offer therapeutic benefits in conditions such as depression and anxiety .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinoline compounds, including this compound. The derivatives were tested against a panel of bacterial strains, demonstrating significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. This study highlights the compound's potential as a scaffold for developing new antibiotics .

Case Study 2: Antiviral Activity Against Influenza Virus

A research team investigated the antiviral properties of this compound against the influenza virus. The results indicated that it effectively inhibited viral replication in vitro, showcasing its potential as a therapeutic agent during influenza outbreaks. Further studies are needed to explore its mechanism of action and efficacy in vivo .

Case Study 3: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis in cancer cells through the activation of specific signaling pathways. This suggests its potential role as an anticancer agent, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperazine moiety can interact with various neurotransmitter receptors, modulating their activity. The fluorine and methoxy groups enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain a quinoline core, are used as antimalarial agents.

    Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which contain a piperazine ring, are used as antipsychotic medications.

Uniqueness

3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is unique due to its combination of a quinoline core with a piperazine moiety, along with the presence of fluorine and methoxy groups. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies, including structure-activity relationships, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzoyl group and a piperazine moiety, which is known to enhance biological activity. The structural formula can be represented as follows:

C22H24ClFN3O2C_{22}H_{24}ClFN_3O_2

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Antitumor Activity : The compound has shown potential against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Antimicrobial Properties : Studies indicate its effectiveness as an antibacterial and antifungal agent.
  • Neuropharmacological Effects : The piperazine component suggests possible interactions with neurotransmitter systems, potentially offering antipsychotic or anxiolytic effects.

1. Antitumor Activity

A study evaluated the compound's cytotoxicity against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated an IC50 of 2.5 µg/mL for HCT-116 and 3.0 µg/mL for MCF-7, showcasing its potential as an anticancer agent compared to doxorubicin (IC50 = 3.23 µg/mL) .

2. Antimicrobial Effects

Research on the antimicrobial properties revealed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL . This suggests its potential application in treating bacterial infections.

3. Neuropharmacological Studies

The compound's interaction with serotonin receptors was assessed in vitro, indicating a moderate affinity for the 5-HT2A receptor, which is implicated in mood regulation and anxiety . This could position the compound as a candidate for further development in treating mood disorders.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with specific structural features. In this case:

Structural FeatureActivity Impact
Benzoyl GroupEnhances lipophilicity and cell membrane penetration
Fluoro SubstitutionIncreases potency against certain cancer types
Piperazine MoietyModulates neuropharmacological effects

Q & A

Q. What are the recommended synthetic routes for 3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with a quinoline core functionalized at the 4-position with a piperazine group. Introduce the 6-fluoro substituent via halogen exchange or directed ortho-metalation. The benzoyl group at position 3 can be added via Friedel-Crafts acylation or palladium-catalyzed coupling. Optimize reaction conditions (e.g., temperature, solvent, catalyst) using computational reaction path searches based on quantum chemical calculations to predict energy barriers, followed by iterative experimental validation to refine yields and selectivity .

Q. How should researchers characterize the crystalline structure and purity of this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction to resolve the hydrochloride salt’s crystal structure, focusing on hydrogen bonding and piperazine conformation . Purity can be confirmed via high-performance liquid chromatography (HPLC) using a C18 reverse-phase column with a mobile phase of acetonitrile and phosphate buffer (pH 2.5) at 1.0 mL/min, coupled with UV detection at 254 nm .

Q. What are the solubility profiles of this compound in common solvents, and how does the hydrochloride salt influence solubility?

  • Methodological Answer : Determine solubility experimentally in aqueous buffers (pH 1–7.4), dimethyl sulfoxide (DMSO), and ethanol using gravimetric or UV-spectrophotometric methods. The hydrochloride salt enhances aqueous solubility at acidic pH due to protonation of the piperazine nitrogen, but may precipitate in neutral or alkaline conditions. Pre-saturate solvents and validate solubility with dynamic light scattering (DLS) to detect aggregates .

Q. What analytical techniques confirm the compound’s molecular weight and structural integrity?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) in electrospray ionization (ESI) mode for exact mass determination. Confirm proton environments via 1H^1H- and 13C^{13}C-NMR in deuterated DMSO, comparing chemical shifts to analogous piperazine-containing quinolines .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to CNS receptors, such as serotonin or dopamine receptors?

  • Methodological Answer : Perform molecular docking studies using receptor crystal structures (e.g., 5-HT1A_{1A} or D2_2 receptors) in software like AutoDock Vina. Parameterize the ligand with density functional theory (DFT)-optimized geometries at the B3LYP/6-31G* level. Validate predictions with radioligand displacement assays using 3H^3H-labeled antagonists and Schild regression analysis to calculate KiK_i values .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate pharmacokinetic (PK) factors: measure plasma protein binding via equilibrium dialysis, assess metabolic stability in liver microsomes, and quantify blood-brain barrier penetration using in situ perfusion models. Apply physiologically based pharmacokinetic (PBPK) modeling to correlate free drug concentrations with target engagement. If discrepancies persist, evaluate off-target effects via kinome-wide profiling .

Q. What strategies mitigate photodegradation of the quinoline core under experimental lighting conditions?

  • Methodological Answer : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines). Use amber glassware or light-protected storage. Identify degradation products via LC-MS/MS and modify the quinoline scaffold with electron-withdrawing groups (e.g., cyano) at photolabile positions. Consider adding antioxidants like ascorbic acid to aqueous formulations .

Q. How to design structure-activity relationship (SAR) studies focusing on the piperazine moiety’s role in biological activity?

  • Methodological Answer : Synthesize analogs with variations in the piperazine substituents (e.g., 4-methyl, 4-allyl, or 4-aryl groups) and evaluate their affinity for target receptors. Use comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with activity. For in vivo studies, prioritize analogs with improved metabolic stability, such as replacing the methoxyphenyl group with a trifluoromethyl analog .

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